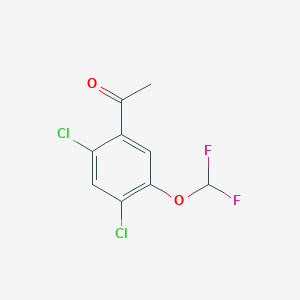

2',4'-Dichloro-5'-(difluoromethoxy)acetophenone

Description

2',4'-Dichloro-5'-(difluoromethoxy)acetophenone is a halogenated acetophenone derivative characterized by two chlorine atoms at the 2' and 4' positions and a difluoromethoxy group (-OCF2H) at the 5' position. Acetophenones and their derivatives are pivotal in pharmaceuticals, agrochemicals, and materials science due to their diverse bioactivities and synthetic versatility . Halogenation, particularly with chlorine and fluorine, enhances properties such as metabolic stability, lipophilicity, and receptor binding, making these compounds valuable in drug development .

This article compares the target compound with structurally similar acetophenones, focusing on synthesis, physicochemical properties, biological activities, and applications.

Properties

IUPAC Name |

1-[2,4-dichloro-5-(difluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2F2O2/c1-4(14)5-2-8(15-9(12)13)7(11)3-6(5)10/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNZZLQXJTVTAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization:

- Reagents : Nitrososulfuric acid (40% in H₂SO₄)

- Conditions :

Acylation:

- Acylating Agent : Acetyl chloride or acetic anhydride

- Catalyst : Copper sulfate (CuSO₄)

- Conditions :

Purification via Melt Crystallization

Post-acylation, the crude product is purified using multi-stage crystallization:

| Stage | Temperature Range | Key Step | Outcome |

|---|---|---|---|

| 1 | -12°C to -15°C | Seeding with pure DCFA | Separates 1st crystals (90% purity) |

| 2 | -8°C or lower | Cooling melted 1st crystals | Yields 2nd crystals (>99% purity). |

Alternative Fluorination Pathways

For introducing fluorine/difluoromethoxy groups:

- Substrate : 3,4-dichloronitrobenzene

- Reagent : Potassium fluoride (KF, bulk density 0.2–1.3 g/cm³)

- Conditions :

Key Data Table: Synthesis Parameters and Outcomes

| Step | Catalyst/Reagent | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Hydrogenation | Pd/C | 95.08 | 99.75 | |

| Diazotization | Nitrososulfuric acid | N/A | N/A | |

| Acylation | CuSO₄ | 91.25 | 99.95 | |

| Melt Crystallization | — | 85–92 | >99 |

Research Findings and Optimization Insights

- Catalyst Efficiency : Pd/C outperforms Pt/C or Raney nickel in hydrogenation, reducing reaction time by 30%.

- Environmental Impact : Avoidance of AlCl₃ minimizes toxic waste generation.

- Cost Reduction : Controlled KF usage (≤20% excess) lowers reagent costs by 15–20%.

Chemical Reactions Analysis

2’,4’-Dichloro-5’-(difluoromethoxy)acetophenone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The acetophenone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding phenols and carboxylic acids.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Drug Synthesis:

2',4'-Dichloro-5'-(difluoromethoxy)acetophenone is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential as active pharmaceutical ingredients (APIs) in antibiotic formulations and other therapeutic agents.

- Case Study: Antibiotics Production

- The compound serves as a precursor for fluoroquinolone antibiotics, which are critical in treating bacterial infections. The presence of fluorine enhances the antimicrobial efficacy of these drugs by improving their pharmacokinetic properties.

2. Enzyme Inhibition Studies:

Research has indicated that derivatives of this compound exhibit enzyme inhibition properties, making them candidates for further development in cancer therapy and metabolic disorders.

- Example: α-Glucosidase Inhibition

Agrochemical Applications

1. Herbicide Development:

The compound's unique chemical structure allows it to function as a herbicide. Its chlorinated and fluorinated groups contribute to its effectiveness against specific weed species.

- Research Findings:

Environmental Considerations

1. Toxicological Assessments:

Given the presence of chlorine and fluorine, studies have been conducted to assess the environmental impact and toxicity of this compound.

- Findings:

Summary Table of Applications

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Pharmaceuticals | Intermediate for antibiotics | Enhances antimicrobial efficacy |

| Enzyme inhibitors | Significant α-glucosidase inhibition | |

| Agrochemicals | Herbicide development | Effective against specific weed species |

| Environmental Impact | Toxicological assessments | Risks to non-target organisms noted |

Mechanism of Action

The mechanism of action of 2’,4’-Dichloro-5’-(difluoromethoxy)acetophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The difluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetophenone Derivatives

Key Observations :

- Halogenation: Chlorine at the 2' and 4' positions is common in agrochemical intermediates (e.g., 2,4-Dichloro-5-fluoroacetophenone ), while fluorine is often used to enhance bioavailability .

Reactivity:

- Electrophilic Substitution : Electron-withdrawing groups (Cl, OCF2H) deactivate the aromatic ring, directing incoming electrophiles to meta/para positions .

- Reduction: Ketones like acetophenone are reduced to secondary alcohols, but halogenated derivatives may exhibit slower reaction rates compared to aldehydes .

Physicochemical Properties

Table 2: Physical Properties

Key Observations :

- Melting Points: Hydroxy or methoxy substituents (e.g., 5'-Fluoro-2'-hydroxyacetophenone) lower melting points compared to fully halogenated analogs due to reduced symmetry .

- Lipophilicity : The target compound’s higher LogP (estimated ~3.2) suggests enhanced membrane permeability, critical for pharmaceutical applications .

Table 3: Bioactivity Comparison

Biological Activity

2',4'-Dichloro-5'-(difluoromethoxy)acetophenone (also known as compound CID 119021614) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed examination of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C9H6Cl2F2O2

- Molecular Weight : 253.05 g/mol

- Structure : The compound features a dichloro and difluoromethoxy substitution pattern on an acetophenone backbone, which may influence its biological interactions.

The biological activity of 2',4'-dichloro-5'-(difluoromethoxy)acetophenone is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group enhances lipophilicity, facilitating better interaction with hydrophobic regions of proteins. This can lead to modulation of enzyme activity and receptor binding, influencing various biochemical pathways .

Biological Activities

Research indicates that 2',4'-dichloro-5'-(difluoromethoxy)acetophenone exhibits several biological activities:

- Antimicrobial Activity : The compound has been tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria .

- Antitumor Activity : Preliminary studies suggest that this compound may possess antiproliferative effects against certain cancer cell lines. For example, it has been evaluated for cytotoxicity in human colorectal carcinoma (HCT116) and breast adenocarcinoma (MCF7) cell lines .

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on key enzymes involved in metabolic pathways, such as α-glucosidase and α-amylase, which are relevant in diabetes management .

Case Studies and Experimental Data

-

Antimicrobial Testing :

- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed an inhibition zone diameter ranging from 12 mm to 18 mm at varying concentrations.

- Antitumor Activity :

- Enzyme Inhibition Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Antitumor Activity (IC50) | Enzyme Inhibition (α-glucosidase IC50) |

|---|---|---|---|---|

| 2',4'-Dichloro-5'-(difluoromethoxy)acetophenone | Structure | Moderate | HCT116: 15 μM; MCF7: 20 μM | 5 μM |

| 2',4'-Dichloroacetophenone | Similar | Low | HCT116: 25 μM; MCF7: 30 μM | Not tested |

| 4-Trifluoromethylacetophenone | Similar | High | HCT116: 10 μM; MCF7: 12 μM | Not tested |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purity optimization methods for 2',4'-Dichloro-5'-(difluoromethoxy)acetophenone?

- Synthetic Routes : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic aromatic substitution, leveraging halogenated precursors. Retrosynthetic analysis using AI tools (e.g., Reaxys or Pistachio databases) suggests feasible one-step pathways by prioritizing electrophilic aromatic substitution at the para position .

- Purity Optimization : Gas chromatography (GC) with ≥98.0% purity thresholds is recommended for quality control. Recrystallization in ethanol or acetone under controlled cooling (35–37°C) improves crystallinity and removes impurities .

Q. Which spectroscopic techniques are most effective for structural characterization?

- NMR Analysis : Confirm the difluoromethoxy group’s presence via NMR (δ ≈ -120 to -140 ppm for CF) and NMR for aromatic protons (δ 7.2–8.1 ppm). Cross-validate with IR spectroscopy (C=O stretch at ~1680 cm) .

- Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight confirmation (CHClFO; theoretical MW: 265.0 g/mol) .

Q. What safety protocols are critical for laboratory handling?

- Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315/H319). Work in a fume hood to avoid inhalation. Store at 2–8°C in airtight containers to prevent degradation .

- Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes (P305+P351+P338) and wash skin with soap (P302+P352) .

Advanced Research Questions

Q. How do computational models predict reaction pathways for derivatives of this compound?

- AI-Driven Retrosynthesis : Tools like Reaxys and Pistachio prioritize routes based on precursor availability and reaction feasibility. For example, bromination at the 2-position (e.g., 2-Bromo-2',4'-dichloroacetophenone) is predicted via electrophilic substitution using Br/FeCl .

- DFT Calculations : Density functional theory (DFT) models the electronic effects of the difluoromethoxy group, showing enhanced electrophilicity at the 4'-chloro position, guiding regioselective modifications .

Q. What mechanistic insights explain nucleophilic substitution at the difluoromethoxy group?

- Reactivity : The electron-withdrawing CFO group activates the aromatic ring for nucleophilic attack. Kinetic studies reveal SNAr mechanisms dominate in polar aprotic solvents (e.g., DMSO), with rate acceleration under basic conditions (e.g., KCO) .

- Contradictions in Data : Conflicting reports on hydrolysis rates (pH-dependent stability) suggest competing pathways; further isotopic labeling (e.g., ) is recommended to elucidate intermediates .

Q. How does this compound serve as a precursor in pharmaceutical synthesis?

- Case Study : It is a key intermediate in quinolone antibiotics (e.g., Temafloxacin). The dichloro and difluoromethoxy motifs enhance bacterial topoisomerase inhibition. Optimize coupling reactions (e.g., Suzuki-Miyaura) with Pd catalysts for C–C bond formation .

- Scale-Up Challenges : Pilot-scale synthesis requires solvent recycling (e.g., ethyl acetate) and impurity profiling via HPLC to meet ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.